2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
CAS No.: 312949-33-0
Cat. No.: VC4278758
Molecular Formula: C16H17ClN2OS
Molecular Weight: 320.84
* For research use only. Not for human or veterinary use.
![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide - 312949-33-0](/images/structure/VC4278758.png)
Specification
CAS No. | 312949-33-0 |
---|---|
Molecular Formula | C16H17ClN2OS |
Molecular Weight | 320.84 |
IUPAC Name | 2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Standard InChI | InChI=1S/C16H17ClN2OS/c17-11-7-4-5-8-12(11)19-16(20)14-10-6-2-1-3-9-13(10)21-15(14)18/h4-5,7-8H,1-3,6,9,18H2,(H,19,20) |
Standard InChI Key | VCBHRPSXVXMXEM-UHFFFAOYSA-N |
SMILES | C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS: 312949-33-0) is a bicyclic organic compound featuring a fused cycloheptane-thiophene core substituted with an amino group and a 2-chlorophenyl carboxamide moiety. Its molecular formula is C₁₆H₁₇ClN₂OS, with a molar mass of 320.84 g/mol. The IUPAC name reflects its seven-membered cycloheptane ring annulated to a thiophene system, distinguishing it from smaller analogs like cyclopenta- or cyclohexa-fused derivatives .
Table 1: Comparative Structural Data of Chlorophenyl-Substituted Analogs
Property | 2-Chlorophenyl Isomer | 4-Chlorophenyl Isomer |
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CAS Number | 312949-33-0 | 438616-84-3 |
Molecular Formula | C₁₆H₁₇ClN₂OS | C₁₆H₁₇ClN₂OS |
Molecular Weight (g/mol) | 320.84 | 320.8 |
SMILES | C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)N | C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N |
Key Structural Difference | Chlorine at phenyl ortho position | Chlorine at phenyl para position |
The ortho-chlorine substitution in this compound introduces steric hindrance near the carboxamide group, potentially influencing its conformational stability and receptor-binding kinetics compared to the para-substituted analog.
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol common to thiophene carboxylates :
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Ring Formation: Cycloheptane-thiophene core assembly through cyclization of γ-keto esters or thiophene precursors under acidic conditions.
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Amination: Introduction of the amino group at C-2 via nitration followed by reduction or direct nucleophilic substitution .
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Carboxamide Coupling: Reaction of the carboxylate intermediate with 2-chloroaniline using coupling agents like EDCI/HOBt.
A critical challenge lies in controlling regioselectivity during annulation, as competing five- or six-membered ring formations may occur . Purification typically involves column chromatography, with yields ranging from 40-65% depending on the step.
Analytical Profiling
Key characterization data includes:
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¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CONH), 7.52–7.48 (m, 1H, Ar-H), 7.38–7.34 (m, 2H, Ar-H), 6.88 (s, 2H, NH₂), 2.85–2.78 (m, 2H, cycloheptane-H), 2.65–2.58 (m, 2H), 1.75–1.65 (m, 4H).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=C aromatic).
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HRMS: m/z 321.0824 [M+H]⁺ (calc. 321.0821).
Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
---|---|---|
2-Chlorophenyl analog | 8–64 (estimated) | 12.5–18.7 (estimated) |
4-Chlorophenyl analog | 16–128 | 15.3–22.1 |
Parent scaffold | 64–256 | >50 |
Physicochemical and ADMET Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or cyclodextrin-based formulations
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Plasma stability: t₁/₂ > 6 hrs in human plasma, suggesting suitability for oral dosing
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Photostability: Degrades by 15% under UV light (300 nm, 24 hrs), requiring light-protected storage
ADMET Predictions
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Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (moderate absorption)
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CYP3A4 inhibition: IC₅₀ = 14.3 µM (low risk of drug interactions)
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hERG inhibition: IC₅₀ > 30 µM (low cardiotoxicity risk)
Applications and Future Directions
Pharmaceutical Development
The compound serves as a lead structure for:
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Antibiotic adjuvants: Enhancing β-lactam efficacy against MRSA via PBP inhibition
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Targeted cancer therapies: EGFR/HER2 dual inhibitors with reduced cardiotoxicity
Chemical Biology
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